molecular formula C11H17NO3S B13616868 N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide

N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide

Cat. No.: B13616868
M. Wt: 243.32 g/mol
InChI Key: FTVUGGDEGXBIBT-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO3S It is a derivative of benzenesulfonamide, characterized by the presence of diethyl and hydroxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylamine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)benzenesulfonamide.

    Reduction: N,N-Diethyl-4-(aminomethyl)benzenesulfonamide.

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxymethyl group.

    N,N-Diethyl-4-aminobenzenesulfonamide: Contains an amino group instead of a hydroxymethyl group.

Uniqueness

N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N,N-diethyl-4-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-3-12(4-2)16(14,15)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3

InChI Key

FTVUGGDEGXBIBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CO

Origin of Product

United States

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